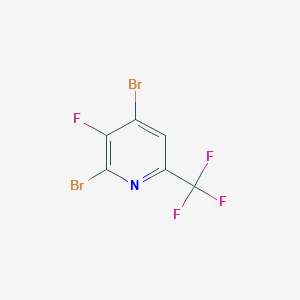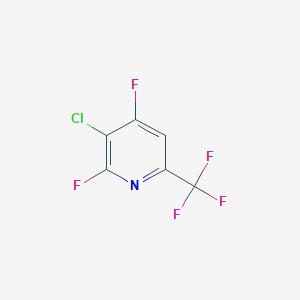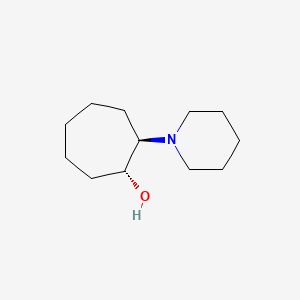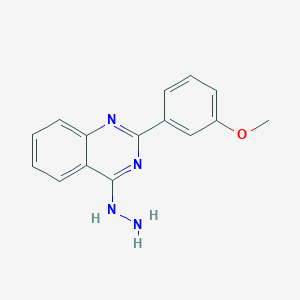![molecular formula C12H14BrNO2 B1389856 2-Bromo-N-{2-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide CAS No. 1138442-37-1](/img/structure/B1389856.png)
2-Bromo-N-{2-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide
Vue d'ensemble
Description
2-Bromo-N-{2-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide is an organic compound with the molecular formula C12H14BrNO2. This compound is characterized by the presence of a bromine atom, an acetamide group, and a phenyl ring substituted with a 2-methyl-2-propenyl ether group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-{2-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide typically involves the bromination of a precursor compound followed by acetamidation. The reaction conditions often require the use of bromine or a brominating agent, and the process is carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and acetamidation processes, utilizing automated reactors and precise control of reaction parameters to achieve high yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-{2-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Elimination Reactions: The compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The phenyl ring and other functional groups can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, substitution reactions may yield various substituted derivatives, while elimination reactions can produce alkenes.
Applications De Recherche Scientifique
2-Bromo-N-{2-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-N-{2-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the acetamide group play crucial roles in its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-N-phenylacetamide
- 2-Bromo-N-{2-[(2-methyl-2-propenyl)oxy]-phenyl}ethanamide
- 2-Bromo-N-{2-[(2-methyl-2-propenyl)oxy]-phenyl}propionamide
Uniqueness
2-Bromo-N-{2-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide is unique due to the presence of the 2-methyl-2-propenyl ether group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature can influence its interaction with molecular targets and its overall biological activity.
Propriétés
IUPAC Name |
2-bromo-N-[2-(2-methylprop-2-enoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-9(2)8-16-11-6-4-3-5-10(11)14-12(15)7-13/h3-6H,1,7-8H2,2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCBTUIOENMYKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-(Furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B1389785.png)
![Furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1389786.png)




